molecular formula C21H26N4OS B12720465 Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)- CAS No. 95281-97-3

Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)-

Katalognummer: B12720465
CAS-Nummer: 95281-97-3
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: FHPJGQCAMTVAQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)- is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur atoms. Phenothiazine derivatives have been widely studied for their diverse biological activities and have applications in various fields such as medicine, chemistry, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine derivatives typically involves the modification of the phenothiazine core structure. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of bases like DBU and the use of protective groups .

Industrial Production Methods: Industrial production of phenothiazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Phenothiazine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can modify the functional groups attached to the phenothiazine core, leading to the formation of different derivatives with unique properties.

Common Reagents and Conditions: Common reagents used in the reactions of phenothiazine derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of phenothiazine derivatives depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .

Vergleich Mit ähnlichen Verbindungen

Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)- can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine . While these compounds share a common phenothiazine core, they differ in their side chains and functional groups, which can influence their biological activities and therapeutic applications . For example, chlorpromazine is primarily used as an antipsychotic, while promethazine is used as an antihistamine .

Conclusion

Phenothiazine, 10-(N-(2-(4-methyl-1-piperazinyl)ethyl)glycyl)- is a versatile compound with diverse applications in scientific research. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it valuable in the fields of chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

95281-97-3

Molekularformel

C21H26N4OS

Molekulargewicht

382.5 g/mol

IUPAC-Name

2-[2-(4-methylpiperazin-1-yl)ethylamino]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C21H26N4OS/c1-23-12-14-24(15-13-23)11-10-22-16-21(26)25-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)25/h2-9,22H,10-16H2,1H3

InChI-Schlüssel

FHPJGQCAMTVAQI-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.